

# Spectroscopic Profile of 2-Cyclopropylethanol: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Cyclopropylethanol

Cat. No.: B145733

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This guide provides a detailed overview of the spectroscopic data for **2-Cyclopropylethanol** (CAS No. 2566-44-1), a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a comprehensive resource for the identification and characterization of this compound.

## Introduction

**2-Cyclopropylethanol** is a primary alcohol containing a cyclopropyl group. Its unique structural features give rise to a distinct spectroscopic signature. Understanding its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for reaction monitoring, quality control, and structural elucidation. This guide presents a summary of its key spectroscopic characteristics, detailed experimental protocols for data acquisition, and a logical workflow for spectroscopic analysis.

## Spectroscopic Data

The following sections summarize the key spectroscopic data for **2-Cyclopropylethanol**. The data is presented in tabular format for clarity and ease of comparison.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Although a publicly available, peer-reviewed spectrum for **2-Cyclopropylethanol** is

not readily available, the expected chemical shifts and multiplicities can be predicted based on the analysis of its structural components and comparison with similar known compounds.

Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data for **2-Cyclopropylethanol**

Protons	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration
H on -OH	Variable (typically 1.0-4.0)	Singlet (broad)	1H
-CH <sub>2</sub> -OH	~3.6	Triplet	2H
-CH <sub>2</sub> -	~1.5	Quartet	2H
-CH- (cyclopropyl)	~0.7	Multiplet	1H
-CH <sub>2</sub> - (cyclopropyl)	~0.4	Multiplet	2H
-CH <sub>2</sub> - (cyclopropyl)	~0.1	Multiplet	2H

Table 2: Predicted  $^{13}\text{C}$  NMR Spectroscopic Data for **2-Cyclopropylethanol**

Carbon	Chemical Shift ( $\delta$ , ppm)
-CH <sub>2</sub> -OH	~62
-CH <sub>2</sub> -	~38
-CH- (cyclopropyl)	~10
-CH <sub>2</sub> - (cyclopropyl)	~4

## Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **2-Cyclopropylethanol** is characterized by the presence of a strong, broad absorption band corresponding to the O-H stretch of the alcohol group, as well as C-H and C-O stretching vibrations. The following data is based on the gas-phase IR spectrum available from the NIST/EPA Gas-Phase Infrared Database[1].

Table 3: Key IR Absorption Bands for **2-Cyclopropylethanol**<sup>[1]</sup>

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3670	Strong, Sharp	O-H stretch (free hydroxyl)
~3080	Medium	C-H stretch (cyclopropyl)
~2930	Strong	C-H stretch (aliphatic)
~1050	Strong	C-O stretch (primary alcohol)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of **2-Cyclopropylethanol** would be expected to show a molecular ion peak, although it may be weak, and characteristic fragment ions resulting from the loss of water, ethene, and other neutral fragments. PubChem provides GC-MS data indicating the most abundant fragment ions.

Table 4: Key Mass Spectrometry Data (m/z) for **2-Cyclopropylethanol**

m/z	Relative Intensity	Possible Fragment
67	High	[C <sub>5</sub> H <sub>7</sub> ] <sup>+</sup>
39	Medium	[C <sub>3</sub> H <sub>3</sub> ] <sup>+</sup>
29	Low	[C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>

Note: The molecular ion [M]<sup>+</sup> at m/z 86 would also be expected.

## Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectroscopic data presented above. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **2-Cyclopropylethanol**.

Methodology:

- Sample Preparation:
  - Accurately weigh approximately 10-20 mg of **2-Cyclopropylethanol** for  $^1\text{H}$  NMR and 50-100 mg for  $^{13}\text{C}$  NMR.
  - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform- $d$ ,  $\text{CDCl}_3$ ) in a clean, dry vial.
  - Transfer the solution to a 5 mm NMR tube.
  - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
- Instrument Parameters ( $^1\text{H}$  NMR):
  - Spectrometer: 300-500 MHz NMR spectrometer.
  - Pulse Sequence: Standard single-pulse sequence.
  - Acquisition Time: 2-4 seconds.
  - Relaxation Delay: 1-5 seconds.
  - Number of Scans: 8-16.
  - Spectral Width: 0-12 ppm.
- Instrument Parameters ( $^{13}\text{C}$  NMR):
  - Spectrometer: 75-125 MHz NMR spectrometer.
  - Pulse Sequence: Proton-decoupled single-pulse sequence.
  - Acquisition Time: 1-2 seconds.

- Relaxation Delay: 2-10 seconds.
- Number of Scans: 1024 or more, depending on sample concentration.
- Spectral Width: 0-220 ppm.
- Data Processing:
  - Apply Fourier transformation to the acquired free induction decay (FID).
  - Phase correct the spectrum.
  - Calibrate the chemical shift scale using the TMS signal.
  - Integrate the peaks in the  $^1\text{H}$  NMR spectrum.
  - Analyze the chemical shifts, multiplicities, and integration to assign the signals to the respective protons and carbons.

## Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain an infrared spectrum of **2-Cyclopropylethanol** to identify its functional groups.

Methodology:

- Sample Preparation (Neat Liquid):
  - Ensure the ATR (Attenuated Total Reflectance) crystal of the FT-IR spectrometer is clean.
  - Place a single drop of neat **2-Cyclopropylethanol** directly onto the ATR crystal.
- Instrument Parameters:
  - Spectrometer: FT-IR spectrometer equipped with a diamond or zinc selenide ATR accessory.
  - Spectral Range:  $4000\text{-}400\text{ cm}^{-1}$ .

- Resolution: 4 cm<sup>-1</sup>.
- Number of Scans: 16-32.
- Data Acquisition and Processing:
  - Acquire a background spectrum of the clean, empty ATR crystal.
  - Acquire the sample spectrum.
  - The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
  - Identify and label the major absorption bands.

## Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of **2-Cyclopropylethanol**.

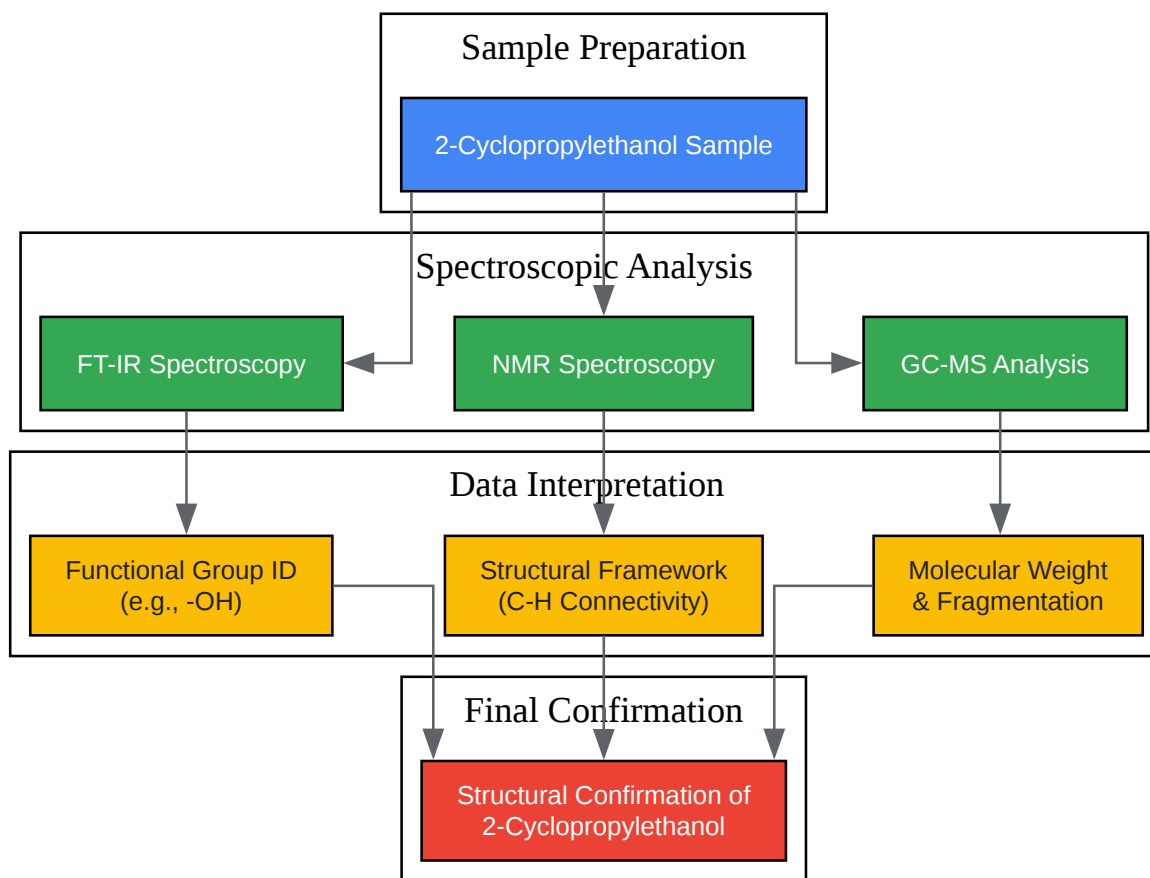
Methodology:

- Sample Preparation:
  - Prepare a dilute solution of **2-Cyclopropylethanol** (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.
- Instrument Parameters (GC):
  - Gas Chromatograph: A GC system equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μm).
  - Injector Temperature: 250 °C.
  - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
  - Oven Temperature Program:
    - Initial temperature: 50 °C, hold for 2 minutes.

- Ramp: Increase to 200 °C at a rate of 10 °C/min.
- Final hold: 200 °C for 5 minutes.
- Instrument Parameters (MS):
  - Mass Spectrometer: Quadrupole or ion trap mass analyzer.
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Range: m/z 35-300.
  - Scan Speed: 2-3 scans/second.
  - Ion Source Temperature: 230 °C.
  - Transfer Line Temperature: 280 °C.
- Data Analysis:
  - Identify the peak corresponding to **2-Cyclopropylethanol** in the total ion chromatogram (TIC).
  - Extract the mass spectrum for that peak.
  - Identify the molecular ion peak and major fragment ions.
  - Compare the obtained spectrum with a library database (e.g., NIST) for confirmation.

## Workflow for Spectroscopic Analysis

The logical flow for the spectroscopic characterization of a compound like **2-Cyclopropylethanol** typically follows a set of sequential and complementary analyses.



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Caption: Workflow for the spectroscopic identification of **2-Cyclopropylethanol**.

This diagram illustrates the typical workflow, starting from the sample, through parallel spectroscopic analyses (IR, NMR, MS), leading to the interpretation of the respective data, and culminating in the final structural confirmation of the molecule. Each technique provides a unique piece of the structural puzzle, and their combined interpretation provides a high degree of confidence in the compound's identity.

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## References

- 1. Cyclopropaneethanol [webbook.nist.gov]
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)